molecular formula C9H19NO B13269381 2-Amino-1-propylcyclohexan-1-ol

2-Amino-1-propylcyclohexan-1-ol

Cat. No.: B13269381
M. Wt: 157.25 g/mol
InChI Key: ICMCEKMOCNWLIC-UHFFFAOYSA-N
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Description

2-Amino-1-propylcyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with an amino group and a hydroxyl group. This compound is part of the broader class of cycloalkanes, which are cyclic hydrocarbons with single bonds between carbon atoms. The presence of both an amino group and a hydroxyl group makes this compound versatile in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-propylcyclohexan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclohexanone with propylamine under reductive amination conditions. This process typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient and cost-effective methods. One such method includes the catalytic hydrogenation of a precursor compound, such as 2-cyclohexen-1-one, in the presence of propylamine. This method ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-propylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Formation of 2-oxo-1-propylcyclohexan-1-ol

    Reduction: Formation of 2-amino-1-propylcyclohexane

    Substitution: Formation of various substituted cyclohexane derivatives

Scientific Research Applications

2-Amino-1-propylcyclohexan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-propylcyclohexan-1-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: Similar in structure but with a methyl group instead of a propyl group.

    Cyclohexanol: Lacks the amino group, making it less versatile in certain reactions.

    Cyclohexylamine: Lacks the hydroxyl group, affecting its reactivity and applications.

Uniqueness

2-Amino-1-propylcyclohexan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

2-amino-1-propylcyclohexan-1-ol

InChI

InChI=1S/C9H19NO/c1-2-6-9(11)7-4-3-5-8(9)10/h8,11H,2-7,10H2,1H3

InChI Key

ICMCEKMOCNWLIC-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCCCC1N)O

Origin of Product

United States

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